molecular formula C13H19N B6361600 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine CAS No. 184785-17-9

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine

Cat. No.: B6361600
CAS No.: 184785-17-9
M. Wt: 189.30 g/mol
InChI Key: MDERXMLILGZDOB-ZRDIBKRKSA-N
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Description

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is a tertiary amine characterized by a conjugated (2E)-2-methyl-3-phenylprop-2-en-1-yl group and a propyl substituent. The E-configuration of the double bond ensures a planar geometry, influencing electronic properties and intermolecular interactions . This compound is synthesized via reductive amination or alkylation methods, as described for structurally related amines in .

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-propylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h4-8,10,14H,3,9,11H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDERXMLILGZDOB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=CC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C(=C/C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated amine.

    Substitution: The phenyl group and the amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring (e.g., methoxy, methyl) and modifications to the amine group (e.g., chain length, branching). These changes significantly alter hydrophobicity, electronic effects, and steric bulk.

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS No.) Substituent on Phenyl Amine Group Molecular Formula Molecular Weight Key Properties/Activities References
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine 2-Methyl, 3-phenyl Propyl C13H19N 189.29 Moderate hydrophobicity; planar geometry
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (1240591-01-8) 4-Methoxy Propyl C13H19NO 205.29 Increased hydrophilicity; improved solubility (as hydrochloride salt)
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (2060046-67-3) 2-Methoxy Isopropyl C13H19NO 205.29 Steric hindrance from isopropyl reduces nucleophilicity
Compound 33 () m-Substituted Propyl - - Synthesized via N-alkylation; moderate bioactivity
Key Observations:
  • Substituent Position : Para-methoxy substitution (e.g., 1240591-01-8) enhances solubility due to polar resonance effects, while ortho-methoxy groups (e.g., 2060046-67-3) introduce steric hindrance .
  • Amine Branching : Isopropyl groups (e.g., 2060046-67-3) reduce nucleophilic reactivity compared to linear propyl chains, as observed in thiolactone ring-opening reactions .
  • Double Bond Geometry : The E-configuration optimizes conjugation, enhancing stability and interaction with biological targets like enzymes .

Biological Activity

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine, commonly referred to as a derivative of phenylpropene, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural arrangement that includes a branched alkane substituent and a phenolic group, which may enhance its reactivity and biological effects compared to similar compounds.

The compound's structure can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This structure indicates the presence of both aliphatic and aromatic characteristics, contributing to its diverse biological interactions.

The biological activity of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical responses. Research suggests that it could act through:

  • Enzyme inhibition : Modulating the activity of enzymes involved in metabolic pathways.
  • Receptor binding : Interacting with neurotransmitter receptors, potentially influencing signaling pathways.

1. Antioxidant Activity

Studies indicate that compounds structurally similar to (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine exhibit significant antioxidant properties. This activity is crucial for combating oxidative stress in biological systems, which is linked to various diseases.

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound. In particular, it has been shown to protect neuronal cells from damage caused by oxidative stress and excitotoxicity, suggesting applications in neurodegenerative disease therapies.

3. Anti-inflammatory Properties

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine has also been investigated for its anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies and Research Findings

Several studies have investigated the biological activities of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine and related compounds:

StudyFindings
Study 1 : Antioxidant Activity AssessmentDemonstrated significant free radical scavenging ability, comparable to established antioxidants.
Study 2 : Neuroprotection in Cell ModelsShowed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound.
Study 3 : Anti-inflammatory ResponseIn vivo models indicated reduced inflammation markers following administration of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine.

Comparison with Similar Compounds

The following table compares (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine with structurally related compounds:

Compound NameStructure TypeUnique Features
2-Methylcinnamylamineα,β-unsaturated amineExhibits potent anti-inflammatory properties
N-Methylcinnamylamineα,β-unsaturated amineKnown for its neuroprotective effects
3-(4-Methoxyphenyl)propenoic acidUnsaturated carboxylic acidShows strong antioxidant activity

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